4-Methyl-6-(pyridin-3-yl)pyridin-3-amine
Overview
Description
4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a chemical compound that is part of a larger class of organic compounds known as phenylpyrazoles . It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . It has been found in various derivatives and has been used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. One method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For instance, it has been found in complex with bovine endothelial nitric oxide synthase heme domain . It has also been found in complex with rat neuronal nitric oxide synthase heme domain .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For instance, these compounds have been found to efficiently block the formation of blood vessels in vivo in a CAM model . They have also been found to exhibit differential migration and band intensities in DNA binding/cleavage assays .Scientific Research Applications
Synthesis and Structural Analysis
Research on 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine derivatives emphasizes their synthesis and structural characterization, with applications in the development of complex organometallic compounds and materials. The synthesis of Schiff bases from pyridine-derived precursors and their reaction with metal ions to form complexes demonstrates the utility of these compounds in constructing organometallic frameworks. For instance, the synthesis of cobalt(III) alcoholate complexes and iron(II) complexes with amine/imine N5 chelate ligands showcases the compound's role in forming stable organometallic structures with potential applications in catalysis and materials science (Padhi, Sahu, & Manivannan, 2011); (Schmidt et al., 2013).
Catalysis and Polymerization
The application of this compound derivatives extends to catalysis, particularly in the activation of aryl-Cl and hydrosilane polymerization. Group 10 metal aminopyridinato complexes, synthesized from these derivatives, have been reported as efficient catalysts for Suzuki cross-coupling reactions and polymerization processes, opening avenues for their use in organic synthesis and polymer science (Deeken et al., 2006).
Metal Ion Affinity and Fluorescence Properties
The affinity of this compound derivatives for metal ions and their fluorescence properties have been explored for potential applications in sensing and optical materials. Studies on the synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes, along with the investigation of structures, metal ion affinities, and fluorescence properties of soluble derivatives, highlight the potential of these compounds in developing new materials for optical and electronic applications (Hasan et al., 2003); (Liang et al., 2009).
Organometallic Chemistry
The organometallic chemistry of this compound is rich and varied, with applications ranging from the synthesis of novel organometallic complexes to the exploration of their reactivity and potential uses in catalysis, materials science, and beyond. Organometallic complexes featuring these compounds demonstrate interesting properties, including catalytic activity and structural diversity, highlighting their significance in modern chemical research and potential industrial applications (Sadimenko, 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in cell signaling and have been implicated in various forms of cancer.
Mode of Action
It is likely that the compound interacts with its targets (such as flt3-itd and bcr-abl) by binding to them, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines . This suggests that 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine may have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the binding of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine to the active site of the enzyme, thereby inhibiting or activating its function. For instance, the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex and preventing substrate binding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cell growth, proliferation, and survival .
By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the protein-ligand complex .
Enzyme inhibition by this compound is a critical aspect of its mechanism of action. The compound can inhibit tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the disruption of signaling pathways that are essential for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term effects of the compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .
Threshold effects have also been noted, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound.
The interaction of this compound with cofactors such as NADPH is essential for its metabolism. The compound’s effects on metabolic flux and metabolite levels are also significant, as they can influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments .
The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes. This distribution is crucial for its therapeutic effects, as it determines the compound’s bioavailability and target site concentration .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy .
Properties
IUPAC Name |
4-methyl-6-pyridin-3-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKZPABPCYGFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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